

Spectroscopic Characterization of 2-Amino-Substituted Pyrimidin-4-ols: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-isopropylpyrimidin-4-ol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-amino-substituted pyrimidin-4-ols, with a focus on **2-Amino-6-isopropylpyrimidin-4-ol**. Due to the limited availability of specific experimental spectroscopic data for **2-Amino-6-isopropylpyrimidin-4-ol** in public databases, this document presents data for the closely related analogue, 2-amino-6-methylpyrimidin-4-one, as an illustrative example. Furthermore, it details generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) applicable to this class of compounds. A logical workflow for the spectroscopic analysis of synthesized pyrimidine derivatives is also provided to guide researchers in their analytical endeavors.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The 2-amino-pyrimidin-4-ol scaffold, in particular, is a key pharmacophore found in numerous therapeutic agents. Thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of these compounds, which are critical steps in the drug discovery and development pipeline. This guide aims to provide researchers with the necessary information to approach the spectroscopic analysis of novel 2-amino-6-substituted-pyrimidin-4-ols.

Spectroscopic Data for 2-Amino-6-methylpyrimidin-4-one (Illustrative Example)

While specific experimental data for **2-Amino-6-isopropylpyrimidin-4-ol** is not readily available, the data for the structurally similar 2-amino-6-methylpyrimidin-4-one (PubChem CID: 135402055) offers valuable insights into the expected spectral features.^[1]

Mass Spectrometry Data

The mass spectrum of 2-amino-6-methylpyrimidin-4-one provides information about its molecular weight and fragmentation pattern.

Parameter	Value	Source
Molecular Weight	125.13 g/mol	PubChem ^[1]
m/z Top Peak	125	NIST Mass Spectrometry Data Center ^[1]
m/z 2nd Highest	97	NIST Mass Spectrometry Data Center ^[1]
m/z 3rd Highest	84	NIST Mass Spectrometry Data Center ^[1]

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in 2-amino-6-methylpyrimidin-4-one.

Technique	Data Availability	Source
ATR-IR	Spectrum available	John Wiley & Sons, Inc. ^[1]
KBr Wafer	Spectrum available	Aldrich Chemical Company, Inc. ^[1]

Note: Specific peak assignments are not provided in the source but would typically include N-H, C=O, C=N, and C-N stretching and bending vibrations.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining NMR, IR, and Mass Spec data for 2-amino-pyrimidin-4-ol derivatives. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). The choice of solvent will depend on the solubility of the compound.
- **1H NMR Acquisition:**
 - Record the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
 - Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Record the ^{13}C NMR spectrum on the same instrument.
 - Use the solvent signal as an internal reference.
 - Employ proton decoupling to simplify the spectrum. A sufficient number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural

abundance of ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Sample Preparation (KBr Pellet):
 - Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
 - Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of the empty accessory (ATR) or a pure KBr pellet.
 - Collect a sufficient number of scans to obtain a high-quality spectrum.

Mass Spectrometry (MS)

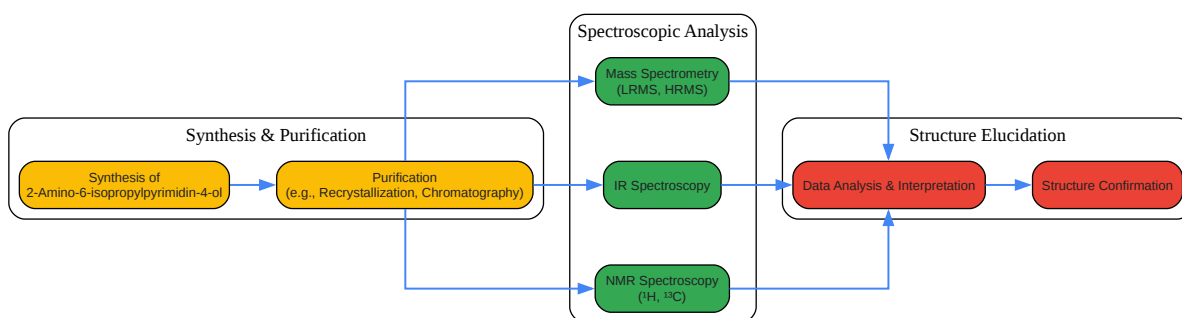
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
- **Data Acquisition:**
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum in the appropriate mass range.
 - For ESI, positive or negative ion mode can be selected depending on the analyte's properties.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized 2-amino-pyrimidin-4-ol derivative.



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References

- 1. 2-Amino-6-methylpyrimidin-4-one | C₅H₇N₃O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
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